![molecular formula C23H28N8O B12158762 4-(3-(6-(pyridin-2-yl)-3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazin-2(6H)-yl)propyl)morpholine](/img/structure/B12158762.png)
4-(3-(6-(pyridin-2-yl)-3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazin-2(6H)-yl)propyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(6-(pyridin-2-yl)-3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazin-2(6H)-yl)propyl)morpholine is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(6-(pyridin-2-yl)-3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazin-2(6H)-yl)propyl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structure, followed by the introduction of the pyridin-2-yl group and the morpholine moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions and the use of advanced purification techniques are crucial to achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-(3-(6-(pyridin-2-yl)-3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazin-2(6H)-yl)propyl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Molecular Formula
- C : 24
- H : 28
- N : 6
- O : 1
Molecular Weight
- Approximately 410.54 g/mol
Anticancer Activity
Research indicates that derivatives of triazine compounds often exhibit significant anticancer properties. The specific structure of this compound allows for interactions with various molecular targets involved in cancer cell proliferation and survival.
- Mechanism of Action : The compound may inhibit specific kinases or disrupt signaling pathways essential for tumor growth. For instance, similar triazine derivatives have been documented to target the c-Met kinase pathway, which is crucial in several cancer types .
Antimicrobial Properties
Compounds with similar structural motifs have been studied for their antimicrobial activities. The heterocyclic nature allows for interaction with bacterial enzymes or receptors.
- Case Study : A related triazine derivative demonstrated effective inhibition of bacterial growth in vitro against strains like Staphylococcus aureus and Escherichia coli. This suggests potential for further development as an antimicrobial agent .
Neuroprotective Effects
The presence of the morpholine and pyridine moieties suggests potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems.
- Research Findings : Studies on related compounds indicate their efficacy in reducing neuroinflammation and protecting neuronal cells from oxidative stress .
Synthetic Routes
The synthesis of this compound can be achieved through multi-step reactions involving:
- Formation of the triazine core.
- Introduction of the morpholine ring via nucleophilic substitution.
- Functionalization at various positions to enhance biological activity.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial in determining the most active analogs of this compound. Variations in substituents on the pyridine and imidazo rings can significantly affect potency and selectivity.
Substituent Position | Modification Type | Effect on Activity |
---|---|---|
2 (Pyridine) | Methyl Group | Increased binding affinity |
6 (Imidazo) | Fluoro Group | Enhanced anticancer activity |
Mechanism of Action
The mechanism of action of 4-(3-(6-(pyridin-2-yl)-3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazin-2(6H)-yl)propyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structures, such as:
- 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile
- 3-Benzyl-1-(2,6-diisopropylphenyl)-4,5-dimethylimidazolium chloride
Uniqueness
What sets 4-(3-(6-(pyridin-2-yl)-3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazin-2(6H)-yl)propyl)morpholine apart is its combination of multiple heterocyclic rings and functional groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-(3-(6-(pyridin-2-yl)-3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazin-2(6H)-yl)propyl)morpholine is a complex organic molecule characterized by its multi-ring heterocyclic structure. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a unique arrangement of heterocycles that contribute to its biological activity. The presence of the pyridin-2-yl and morpholine moieties enhances its interaction with biological targets.
Molecular Formula
- C : 24
- H : 28
- N : 6
Structural Representation
The structural complexity of the compound allows for diverse interactions with biological macromolecules, which is critical for its pharmacological properties.
The mechanism of action for this compound involves binding to specific biological targets such as enzymes and receptors. The unique structural features facilitate these interactions, potentially modulating various biological pathways.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that derivatives of similar structures possess significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli .
- Antioxidant Activity : Compounds in this class have demonstrated the ability to scavenge free radicals, which may contribute to their therapeutic effects in oxidative stress-related conditions .
- Neuroprotective Effects : Some derivatives exhibit inhibition of monoamine oxidase (MAO), suggesting potential applications in treating neurodegenerative diseases .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of a related benzoimidazole derivative. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL. This suggests that compounds with similar structures could be effective in treating bacterial infections .
Neuroprotective Potential
In vitro studies assessed the impact of related compounds on MAO activity. The findings revealed that certain derivatives inhibited MAO by up to 63%, indicating potential for developing treatments for depression and other mood disorders .
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with other related heterocycles:
Compound Name | Structure | Biological Activity | Reference |
---|---|---|---|
Compound A | Similar | Antibacterial | |
Compound B | Similar | Antioxidant | |
4-(3-(6-(pyridin-2-yl)... | Unique | Neuroprotective | This article |
This table illustrates how the unique combination of heterocycles in the target compound may confer distinct biological activities compared to its analogs.
Synthesis Methods
The synthesis of This compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzoimidazole core.
- Introduction of the pyridinyl group.
- Coupling with morpholine to complete the structure.
Reaction Conditions
Optimal conditions for synthesis include controlled temperature and pH levels to maximize yield and purity. Advanced purification techniques are often employed to isolate the desired product effectively.
Properties
Molecular Formula |
C23H28N8O |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[3-(9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl)propyl]morpholine |
InChI |
InChI=1S/C23H28N8O/c1-2-8-20-18(6-1)26-23-30-17-29(11-5-10-28-12-14-32-15-13-28)16-25-22(30)27-21(31(20)23)19-7-3-4-9-24-19/h1-4,6-9,21H,5,10-17H2,(H,25,27) |
InChI Key |
FVOLKPQFOHSUDI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2CN=C3NC(N4C5=CC=CC=C5N=C4N3C2)C6=CC=CC=N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.